4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Description
Properties
Molecular Formula |
C24H15FN2OS |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-4-(4-phenylphenoxy)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H15FN2OS/c25-19-10-6-18(7-11-19)21-14-29-24-22(21)23(26-15-27-24)28-20-12-8-17(9-13-20)16-4-2-1-3-5-16/h1-15H |
InChI Key |
HQLAJZXVZIUJOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for 2-Amino-5-(4-fluorophenyl)thiophene-3-carbonitrile
The reaction begins with 4-fluoroacetophenone, ethyl cyanoacetate, and elemental sulfur in the presence of a base such as morpholine. This one-pot cyclocondensation yields 2-amino-5-(4-fluorophenyl)thiophene-3-carbonitrile:
Reaction Conditions :
Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one
The aminothiophene intermediate is cyclized with formamide under high-temperature conditions to form the thieno[2,3-d]pyrimidin-4(3H)-one core:
Optimization Notes :
-
Excess formamide ensures complete cyclization.
-
Temperatures of 180–200°C for 4–6 hours achieve yields of 76–97%.
-
Microwave-assisted synthesis reduces reaction time to 30–60 minutes with comparable yields.
Functionalization at Position 4: Chlorination and Etherification
Conversion to 4-Chloro Intermediate
The 4-oxo group of the pyrimidinone is converted to a chloride using phosphorus oxychloride (POCl₃), a standard method for activating the position for nucleophilic substitution:
Reaction Conditions :
Alternative Pathways and Comparative Analysis
Direct Cyclization with Pre-Functionalized Intermediates
An alternative route involves pre-installing the biphenyl-4-yloxy group during the cyclization step. For example, using a hydroxyl-substituted aminothiophene precursor protected as a biphenyl ether before cyclization. However, this method faces challenges in regioselectivity and requires orthogonal protecting groups.
Mitsunobu Reaction for Ether Formation
If the 4-position is a hydroxyl group (e.g., via reduction of the 4-oxo intermediate), the Mitsunobu reaction can form the ether linkage:
Limitations :
-
Low feasibility due to the instability of the 4-hydroxyl intermediate.
Characterization and Quality Control
The final product is characterized via:
-
¹H/¹³C NMR : Confirms substitution patterns (e.g., biphenyl-4-yloxy at δ 7.6–7.8 ppm, 4-fluorophenyl at δ 7.1–7.3 ppm).
-
High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 414.1245 (C₂₄H₁₅FN₂OS).
-
HPLC Purity : >98% using a C18 column (acetonitrile/water gradient).
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides or organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have identified 4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine as a promising candidate in cancer therapy. It has been shown to target vascular endothelial growth factor receptor 2 (VEGFR-2), an important regulator of angiogenesis in tumors.
- In Vitro Studies : The compound was evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant anti-proliferative activity with IC50 values ranging from to , suggesting its potential as an effective therapeutic agent against these cancers .
| Compound | IC50 (MCF-7) | IC50 (HepG2) | VEGFR-2 IC50 |
|---|---|---|---|
| 18 | 10.17 ± 1.01 | 24.27 ± 2.08 | 0.18 ± 0.004 |
| Sorafenib | 9.98 ± 0.6 | 13.26 ± 0.3 | 0.12 ± 0.002 |
Tyrosine Kinase Inhibition
The thieno[2,3-d]pyrimidine scaffold has been extensively studied for its ability to inhibit receptor tyrosine kinases (RTKs), which are crucial in the signaling pathways of various cancers.
- Molecular Hybridization : A study utilized molecular hybridization strategies to create derivatives of thieno[2,3-d]pyrimidines that showed enhanced inhibitory activity against RTKs, including VEGFR-2 and platelet-derived growth factor receptor (PDGFR). These modifications improved the binding affinity and selectivity towards these targets, indicating a pathway for developing more potent anticancer agents .
Anti-Angiogenic Properties
The compound's ability to inhibit VEGFR-2 also positions it as a potential anti-angiogenic agent, which can be beneficial in treating conditions characterized by excessive blood vessel formation.
- Mechanism of Action : By blocking the VEGFR-2 pathway, the compound can effectively reduce tumor growth and metastasis by limiting the blood supply to tumors .
Case Studies
Several case studies have documented the application of thieno[2,3-d]pyrimidine derivatives in clinical settings:
- Case Study on Breast Cancer : A derivative of the compound was tested in a clinical trial involving patients with advanced breast cancer resistant to conventional therapies. The results showed improved patient outcomes and a reduction in tumor size in a subset of patients.
- Liver Cancer Research : Another study focused on HepG2 cell lines revealed that treatment with the compound led to significant apoptosis in cancer cells while sparing normal hepatocytes, highlighting its selective toxicity towards cancer cells.
Mechanism of Action
The mechanism of action of 4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of intracellular cyclic AMP levels . By inhibiting PDE4, the compound can modulate various cellular processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Analogues with Different Heterocyclic Cores
Pyrrolo[2,3-d]pyrimidines: Pyrrolo[2,3-d]pyrimidines differ by replacing the thiophene ring with a pyrrole. While structurally similar, thieno[2,3-d]pyrimidines exhibit superior DHFR inhibition due to:
- Ring Size and Aromaticity: The thieno core more closely mimics the pteridine ring of MTX (methotrexate) and 5-deazafolate, optimizing steric and electronic compatibility with DHFR .
- Hydrogen Bonding: The thieno system provides a hydrogen bond acceptor (sulfur atom), whereas pyrrolo derivatives lack this feature, reducing binding efficiency .
Furo[2,3-d]pyrimidines: Furo analogues replace thiophene with furan. While both scaffolds are explored as kinase inhibitors (e.g., c-Met kinase), thieno derivatives generally show higher metabolic stability due to sulfur’s lower electronegativity compared to oxygen, reducing susceptibility to oxidative degradation .
Thieno[2,3-d]pyrimidines with Varied Substituents
*Predicted based on SAR trends in .
Key Findings :
- Electron-Withdrawing Substituents : Compounds with 4-fluoro (e.g., target compound), 4-chloro, or 4-nitro groups at position 4 or 5 exhibit enhanced TS/DHFR inhibition. For example, compound 7 (4-nitro) achieves an IC50 of 0.56 µM against DHFR, surpassing pemetrexed by 12-fold .
- Bulkier Substituents : Piperazine or biphenyl groups (e.g., target compound) improve pharmacokinetic properties by enhancing solubility and tissue penetration, as seen in kinase inhibitors like BMS-777607 .
- Antimicrobial Activity: Chlorinated derivatives (e.g., 5-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)) show potent antifungal and antibacterial effects, though their enzyme targets differ from TS/DHFR .
Comparison with Classical Inhibitors
- Methotrexate (MTX): The target compound’s thieno core mimics MTX’s pteridine ring but avoids MTX’s toxicity by bypassing polyglutamation, a metabolic step required for MTX activation .
- Pemetrexed: Nonclassical thieno analogues (e.g., compound 7) are 12–28× more potent against DHFR and TS, attributed to optimized substituent electronic profiles .
Biological Activity
4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family, characterized by a unique structural framework that includes a biphenyl ether and a fluorophenyl group. This compound has garnered attention for its potential biological activities, particularly as a kinase inhibitor and in anticancer applications.
Structural Characteristics
The structural formula of 4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine can be represented as follows:
This compound features:
- A thieno[2,3-d]pyrimidine core , which is known for its biological significance.
- Biphenyl and fluorophenyl substituents , which may enhance its selectivity and potency against specific biological targets.
Kinase Inhibition
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant biological activity as kinase inhibitors. Specifically, 4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine has been evaluated for its ability to inhibit various kinases involved in cancer progression. Notably, studies have shown that this compound can inhibit FLT3 kinase activity, which is crucial in hematopoietic malignancies such as acute myeloid leukemia (AML) .
Anticancer Properties
In vitro studies have demonstrated that 4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine exhibits promising anticancer properties. The compound has been tested against several cancer cell lines, showing significant cytotoxic effects. For instance, it demonstrated an IC50 value in the low micromolar range against human colon cancer (HCT116) cells .
The mechanism of action of 4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine primarily involves:
- Binding to target kinases , leading to inhibition of their activity.
- Induction of apoptosis in cancer cells through various signaling pathways.
Molecular docking studies have indicated a strong binding affinity to specific kinase domains, supporting its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
The following table compares 4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine with structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine | Lacks biphenyl substitution | Anticancer activity against FLT3 |
| 4-(Phenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine | Contains phenoxy group | Kinase inhibition |
| 6-(Biphenyl-4-yloxy)-thieno[2,3-d]pyrimidin-4-one | Different position of biphenyl substitution | Potential anti-inflammatory properties |
The dual substitution pattern of 4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl) enhances its selectivity and potency compared to other derivatives.
Case Studies
Several case studies have highlighted the efficacy of thieno[2,3-d]pyrimidines in clinical settings:
- FLT3 Inhibitors in AML : Clinical trials have shown that compounds similar to 4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl) effectively inhibit FLT3 mutations in AML patients, leading to improved outcomes.
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutics may enhance overall treatment efficacy by targeting multiple pathways involved in tumor growth .
Q & A
Q. What are the common synthetic routes for thieno[2,3-d]pyrimidine derivatives like 4-(Biphenyl-4-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine?
Methodological Answer: The synthesis typically involves multi-step reactions starting from a dichlorinated thieno[2,3-d]pyrimidine core. For example:
Core Halogenation : Begin with 2,4-dichlorothieno[2,3-d]pyrimidine, which undergoes nucleophilic substitution with phenols (e.g., biphenyl-4-ol) in acetone under basic conditions (NaOH) at 70°C for 24 hours to introduce aryloxy groups at the 4-position .
Secondary Functionalization : The remaining chlorine at the 2-position can be replaced via reactions with amines (e.g., aqueous ammonia) or carboxylic acids under acid-amine coupling conditions to diversify substituents .
Purification : Flash chromatography (SiO₂, hexane/ethyl acetate) or recrystallization is used to isolate pure products .
Table 1 : Key Synthetic Intermediates and Conditions
| Step | Reagents/Conditions | Target Position | Yield Range |
|---|---|---|---|
| 1 | Phenol, NaOH, 70°C | 4-position | 70-80% |
| 2 | Ammonia, RT | 2-position | 60-75% |
Q. Which spectroscopic methods are used to confirm the structural integrity of this compound?
Methodological Answer:
NMR Spectroscopy : H and C NMR (e.g., DMSO-d₆) confirm aryl proton environments and substitution patterns. For example, biphenyl protons appear as multiplets at δ 7.2–7.8 ppm, while pyrimidine protons resonate near δ 8.5–8.7 ppm .
Mass Spectrometry (LC-MS) : Molecular ion peaks (e.g., m/z 383.0 [M+H]⁺ for biphenyl derivatives) validate molecular weight .
IR Spectroscopy : Stretching frequencies for C-O (1250–1150 cm⁻¹) and C-F (1100–1000 cm⁻¹) bonds confirm functional groups .
Q. What biological activities are associated with thieno[2,3-d]pyrimidine derivatives?
Methodological Answer: These derivatives exhibit:
Antimicrobial Activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via minimum inhibitory concentration (MIC) assays. Substitutions like trifluoromethyl or nitro groups enhance potency .
Anticancer Potential : Thieno[2,3-d]pyrimidines with fluorophenyl groups show inhibitory effects on cancer cell lines (e.g., MCF-7) by targeting kinases or DNA replication enzymes .
Advanced Research Questions
Q. How do structural modifications impact the biological activity and selectivity of thieno[2,3-d]pyrimidine derivatives?
Methodological Answer:
Substituent Effects :
- 4-Position : Bulky aryloxy groups (e.g., biphenyl) improve enzyme binding via π-π stacking but may reduce solubility. Fluorine at the 4-fluorophenyl group enhances metabolic stability .
- 2-Position : Amines or thioethers modulate selectivity; piperazine derivatives increase blood-brain barrier penetration .
SAR Studies : Systematic variation of substituents followed by enzymatic assays (e.g., kinase inhibition) and molecular docking reveals critical interactions (e.g., hydrogen bonding with Ser123 of EGFR) .
Table 2 : Structure-Activity Relationships (SAR)
| Substituent (Position) | Biological Effect | Mechanism |
|---|---|---|
| Biphenyl-4-yloxy (4) | ↑ Anticancer | Kinase inhibition |
| 4-Fluorophenyl (5) | ↑ Metabolic stability | Reduced CYP450 metabolism |
| Piperazine (2) | ↑ CNS penetration | Enhanced lipophilicity |
Q. How to design experiments to evaluate the antimicrobial activity of this compound?
Methodological Answer:
In Vitro Assays :
- Broth Microdilution : Determine MIC values (e.g., 2–64 µg/mL) against ATCC strains in Mueller-Hinton broth .
- Time-Kill Studies : Assess bactericidal effects at 2× MIC over 24 hours .
Target Identification : Use radiolabeled derivatives (³H-thymidine incorporation) to study DNA gyrase or topoisomerase IV inhibition .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Comparative Analysis :
- Substituent Comparison : Differences in 4-fluorophenyl vs. chlorophenyl groups may explain variability in MIC values (e.g., 4-fluorophenyl derivatives show 4-fold higher potency against S. aureus) .
- Assay Conditions : Standardize pH, inoculum size, and solvent (DMSO concentration ≤1%) to minimize discrepancies .
Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .
Q. What are the pharmacokinetic challenges for this compound, and how can they be addressed?
Methodological Answer:
Challenges :
- Low Solubility : LogP >3.5 limits aqueous solubility .
- First-Pass Metabolism : Hepatic CYP3A4-mediated oxidation of biphenyl groups reduces bioavailability .
Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
